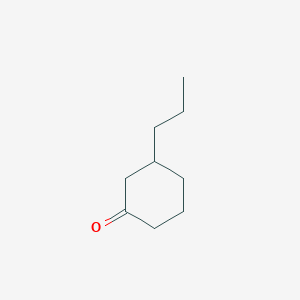

3-Propylcyclohexanone

Description

Overview of Cyclohexanone (B45756) Ring Systems in Organic Chemistry Research

Cyclohexanone, a six-carbon cyclic molecule with a ketone functional group, serves as a fundamental scaffold in organic chemistry. wikipedia.org Its derivatives are integral to the synthesis of a wide array of organic compounds. wikipedia.orgfrontiersin.org The cyclohexane (B81311) ring is not planar and can adopt several conformations, with the "chair" conformation being the most stable and predominant due to its minimal ring strain. libretexts.orglumenlearning.com This puckered structure allows for bond angles close to the ideal tetrahedral angle of 109.5°, thereby minimizing angle strain. libretexts.orgyoutube.com The study of cyclohexanone and its derivatives is crucial for understanding stereochemistry and reaction mechanisms in cyclic systems. researchgate.netacs.org The vast majority of small-molecule drugs contain at least one ring system, which often forms the structural core and dictates the molecule's shape and biological activity. rsc.org

Significance of Alkyl Substitution in Cyclohexanone Frameworks

The introduction of alkyl groups onto the cyclohexanone framework significantly influences the molecule's physical and chemical properties. Alkyl substitution can affect the stereochemistry of reactions, such as nucleophilic additions, by altering the steric and electronic environment of the carbonyl group. researchgate.net For instance, alkyl groups can influence the conformational preferences of the ring and the relative stability of axial versus equatorial substituents. wpmucdn.comoup.com The position and nature of the alkyl substituent can direct the regioselectivity and stereoselectivity of subsequent chemical transformations. chemistrysteps.com This principle is fundamental in designing synthetic routes to complex molecules with specific three-dimensional arrangements. Research has shown that alkyl substitution plays a crucial role in the properties of solvents, with 3-methylcyclohexanone (B152366) being identified as a promising diluent in certain applications. iaea.org

Historical Context of Research on Cyclohexanone Derivatives

Research into cyclohexanone and its derivatives has a long history, dating back to the late 19th century. The parent compound, cyclohexanone, was discovered in 1888 by Edmund Drechsel. wikipedia.org Early research focused on the fundamental synthesis and reactions of these cyclic ketones. Over the decades, the field has evolved to include detailed studies of their conformational analysis and the stereochemical outcomes of their reactions. acs.org The development of new synthetic methods and analytical techniques has allowed for the preparation and characterization of a vast number of substituted cyclohexanones, leading to their use as intermediates in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. ontosight.aigoogle.com A notable early publication in this area dates back to 1925, highlighting some of the new derivatives of cyclohexanone. acs.org

Current Research Landscape for 3-Propylcyclohexanone and Related Compounds

Current research on this compound and related alkyl-substituted cyclohexanones is diverse. Studies include investigations into their synthesis, chemical reactions, and potential applications. For example, research has explored the unimolecular reactions of n-propylcyclohexane, a related compound, to understand its combustion chemistry, which is relevant to fuels. researchgate.netresearchgate.net In the field of materials science, derivatives of alkylcyclohexanols, which can be synthesized from the corresponding cyclohexanones, are investigated for their liquid crystalline properties. mdpi.com Furthermore, some studies have focused on the biological activities of cyclohexanone derivatives, such as their potential as insect attractants or repellents. ku.ac.ke The synthesis of specific isomers, like cis-4-propylcyclohexanol from 4-propylcyclohexanone (B1345700), using biocatalysis is also an active area of research, demonstrating the ongoing interest in developing efficient and selective synthetic methods. mdpi.com

Chemical and Physical Properties of this compound

Below are the known chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C9H16O | nih.govchemspider.com |

| Molecular Weight | 140.22 g/mol | nih.gov |

| CAS Number | 69824-91-5 | nih.gov |

| IUPAC Name | 3-propylcyclohexan-1-one | nih.gov |

| SMILES | CCCC1CCCC(=O)C1 | nih.gov |

| InChI | InChI=1S/C9H16O/c1-2-4-8-5-3-6-9(10)7-8/h8H,2-7H2,1H3 | nih.gov |

| InChIKey | JTWWWMMYLTUDHS-UHFFFAOYSA-N | nih.gov |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, the following spectral information is available:

| Spectrum Type | Availability | Source |

| 13C NMR Spectra | Available | nih.gov |

| GC-MS | Available | nih.gov |

| Vapor Phase IR Spectra | Available | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-4-8-5-3-6-9(10)7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWWWMMYLTUDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551409 | |

| Record name | 3-Propylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69824-91-5 | |

| Record name | 3-Propylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Propylcyclohexanone and Its Precursors

Direct Synthesis Approaches to 3-Propylcyclohexanone

Direct methods for synthesizing this compound primarily involve the transformation of aromatic precursors or the formation of the cyclohexanone (B45756) ring from acyclic compounds.

Catalytic Hydrogenation of Aromatic Precursors

One of the most direct routes to this compound is the catalytic hydrogenation of its aromatic precursor, 3-propylphenol (B1220475). This process involves the reduction of the aromatic ring to a cyclohexane (B81311) ring while retaining the propyl group and converting the hydroxyl group to a ketone.

The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃), under a hydrogen atmosphere. chemrxiv.org The choice of catalyst and reaction conditions, including temperature, pressure, and solvent, can influence the selectivity and yield of the desired cyclohexanone. For instance, in the hydrogenation of similar alkylphenols, high conversion and selectivity have been demonstrated at ambient pressure using a Pd/γ-Al₂O₃ catalyst in a continuous flow reactor. chemrxiv.org While specific studies on 3-propylphenol are not extensively detailed in readily available literature, the principles from the hydrogenation of other alkylphenols, such as 4-propylphenol (B1200801), are directly applicable. chemicalbook.com In a typical procedure, the phenol (B47542) derivative is dissolved in a suitable solvent and subjected to hydrogenation in a high-pressure reactor. chemicalbook.com The catalyst facilitates the addition of hydrogen across the aromatic ring, leading to the formation of the corresponding cyclohexanol (B46403), which is then oxidized to the cyclohexanone. In some cases, selective hydrogenation can directly yield the cyclohexanone.

Table 1: Illustrative Catalytic Systems for Alkylphenol Hydrogenation

| Catalyst | Substrate | Product | Reference |

| Pd/γ-Al₂O₃ | p-Cresol | 4-Methylcyclohexanone | chemrxiv.org |

| Pt loading | 4-Propylphenol | 4-Propylcyclohexanone (B1345700) | chemicalbook.com |

Cyclization Reactions in the Formation of Cyclohexanone Rings

Cyclization reactions provide another powerful strategy for the construction of the cyclohexanone ring of this compound from acyclic precursors. The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a classic and effective method for forming five- and six-membered rings. libretexts.org

Synthesis of Chiral this compound

The synthesis of enantiomerically pure or enriched this compound is of significant interest, as the stereochemistry of such molecules can be crucial in various applications. This can be achieved through asymmetric synthetic routes or by resolving a racemic mixture.

Asymmetric Synthetic Routes

Asymmetric synthesis aims to create a specific enantiomer directly. One potential approach is the asymmetric alkylation of a pre-existing cyclohexanone enolate with a propyl halide. This can be achieved using a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the alkylation. acs.org For instance, enamines derived from cyclohexanone and a chiral amine can be alkylated with high enantioselectivity. acs.org The chiral auxiliary directs the approach of the electrophile (propyl iodide, for example) to one face of the enamine, leading to the preferential formation of one enantiomer of the 2-substituted product. Subsequent hydrolysis of the enamine reveals the chiral ketone. While this method typically yields 2-substituted products, modifications of the substrate and reaction conditions could potentially be adapted for the synthesis of 3-substituted chiral cyclohexanones.

Another approach is the enantioselective hydrogenation of a corresponding α,β-unsaturated precursor, 3-propyl-2-cyclohexenone. Rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be effective catalysts for the chemo- and enantioselective hydrogenation of similar cyclic enones, providing access to chiral α-substituted ketones with high enantiomeric excess. rsc.org

Enzymatic Deracemization Techniques

Enzymatic deracemization is a powerful tool for obtaining enantiomerically pure compounds from a racemic mixture. This technique relies on the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer of a substrate. mdpi.com

For this compound, a racemic mixture could potentially be resolved through enzymatic kinetic resolution. In this process, a lipase (B570770) could be used to selectively catalyze the hydrolysis of an ester precursor of one enantiomer, or the esterification of one enantiomer of a corresponding alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.com For example, the racemic mixture of 3-propylcyclohexanol could be subjected to acylation catalyzed by a lipase in the presence of an acyl donor. The enzyme would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol of the opposite configuration. Subsequent oxidation of the resolved alcohol would yield the desired enantiomer of this compound. The efficiency and enantioselectivity of such a resolution would depend on the choice of enzyme, solvent, and acylating agent. mdpi.com

Preparation of Key Intermediates for this compound Synthesis

The successful synthesis of this compound relies on the availability of key starting materials or intermediates.

For the cyclization approach, a key intermediate is a 1,6-diester such as diethyl 4-propylheptanedioate. The synthesis of this diester can be envisioned starting from simpler precursors. For example, ethyl 4-oxoheptanoate could serve as a starting point. chemsynthesis.comnih.gov Standard organic transformations could then be employed to introduce the second ester group and the propyl substituent at the desired position.

Synthesis of Propyl-Substituted Cyclohexanols

The creation of propyl-substituted cyclohexanols serves as a critical first step in the synthesis of this compound. A primary method for this is the catalytic hydrogenation of the corresponding propyl-substituted phenol.

One established route involves the hydrogenation of p-n-propylphenol. prepchem.com This reaction is typically performed in the presence of a Raney nickel catalyst. prepchem.com The process requires high pressure and temperature to facilitate the reduction of the aromatic ring to a cyclohexane ring. Sodium ethoxide is also used in this reaction. prepchem.com This method effectively converts the phenol into 4-n-propylcyclohexanol, which can then be used in subsequent oxidation steps. prepchem.com

Another approach involves the catalytic hydrodeoxygenation (HDO) of 4-propylphenol in water, which can yield 4-propylcyclohexanone, among other products. chemicalbook.com While the primary product may not be the cyclohexanol, its formation is a key intermediate step. This reaction is often carried out using a platinum-based catalyst at elevated temperatures and pressures. chemicalbook.com

Furthermore, enzymatic methods have been developed for the stereoselective synthesis of specific isomers. For instance, cis-4-propylcyclohexanol can be prepared from 4-propylcyclohexanone using a mutant alcohol dehydrogenase. mdpi.com This biocatalytic approach offers high selectivity, which is often difficult to achieve with traditional chemical methods. mdpi.com

A more general patent describes the synthesis of substituted cyclohexanols by the liquid-phase hydrogenation of substituted phenols using water as a solvent. google.com This method employs a Raney nickel or palladium on activated carbon catalyst and is conducted under normal pressure at temperatures ranging from 67-95°C. google.com This process is highlighted for its environmental benefits by avoiding organic solvents. google.com

Table 1: Selected Synthetic Methods for Propyl-Substituted Cyclohexanols

| Starting Material | Reagents and Catalysts | Product | Key Conditions |

|---|---|---|---|

| p-n-Propylphenol | Raney nickel, Sodium ethoxide, H₂ | 4-n-Propylcyclohexanol | 100 atm H₂, 150°C |

| 4-Propylphenol | Platinum catalyst, H₂, Water | 4-Propylcyclohexanone / 4-Propylcyclohexanol (B1272916) | 2 MPa H₂, 300°C |

| 4-Propylcyclohexanone | Mutant alcohol dehydrogenase, Glucose dehydrogenase, NAD⁺ | cis-4-Propylcyclohexanol | 35°C, pH 7.0 |

Oxidation Methods for Cyclohexanols to Cyclohexanones

The conversion of a secondary alcohol, such as 3-propylcyclohexanol, to a ketone is a fundamental transformation in organic synthesis. Various oxidizing agents can accomplish this, ranging from chromium-based reagents to more environmentally benign alternatives.

A classic and effective method is the Jones oxidation. This involves treating the alcohol with a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. prepchem.com The Jones reagent is a strong oxidizing agent that readily converts secondary alcohols to ketones. libretexts.org

Other common chromium-based oxidizing agents include chromic acid (H₂CrO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.org Pyridinium chlorochromate (PCC) is a milder alternative that can also oxidize secondary alcohols to ketones effectively. libretexts.org

In a move towards greener chemistry, sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, is used as an oxidant. youtube.com This method is often carried out in the presence of glacial acetic acid. gravitywaves.com The reaction generates hypochlorous acid (HOCl) in situ, which is the active oxidizing species. gravitywaves.com This process is considered more environmentally friendly than using heavy metal oxidants. youtube.com

Enzymatic oxidation offers a highly selective and sustainable alternative. Unspecific peroxygenase from Agrocybe aegerita (AaeUPO), for example, can catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone using hydrogen peroxide as an oxidant. nih.gov This biocatalytic system operates under mild conditions. nih.gov

Table 2: Common Oxidation Methods for Cyclohexanols

| Oxidizing Agent | Reagent Composition | Typical Substrate | Key Features |

|---|---|---|---|

| Jones Reagent | CrO₃, H₂SO₄, Acetone | Secondary Alcohols | Strong oxidant, high yield |

| Chromic Acid | H₂CrO₄ | Secondary Alcohols | Common laboratory reagent |

| Sodium Hypochlorite | NaOCl, Acetic Acid | Cyclohexanol | "Green" oxidant, avoids heavy metals |

| Pyridinium Chlorochromate (PCC) | C₅H₅NH(CrO₃Cl) | Secondary Alcohols | Milder than Jones reagent |

Novel Synthetic Methodologies for Related Substituted Cyclohexanones

Recent advancements in organic synthesis have led to the development of novel and efficient methods for constructing substituted cyclohexanone frameworks. These methods often involve cascade or tandem reactions that build molecular complexity in a single step.

One innovative approach is a tandem carbene and photoredox-catalyzed process that achieves a formal [5+1] cycloaddition to synthesize substituted cycloalkanones. nih.gov This method allows for the construction of two adjacent carbon-carbon bonds under mild conditions, avoiding the need for strong bases or expensive metal catalysts. nih.gov

Another powerful strategy is the cascade inter-intramolecular double Michael addition. beilstein-journals.org This reaction, using curcumins and arylidenemalonates in the presence of aqueous potassium hydroxide (B78521) and a phase transfer catalyst, produces highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org

Pseudo-three-component reactions have also been employed for the synthesis of highly substituted cyclohexanones. chemistryresearches.ir This method utilizes various aldehydes and acetoacetanilide (B1666496) with DBU as an organocatalyst under solvent-free conditions, offering advantages such as short reaction times and simple product separation. chemistryresearches.ir

Condensation Reactions in Dione (B5365651) Synthesis

Condensation reactions are vital for carbon-carbon bond formation and are particularly useful in the synthesis of diones, which can be precursors or structural relatives to complex cyclohexanones. wikipedia.org

The Knoevenagel condensation is frequently used with 1,3-diones, such as indane-1,3-dione. nih.gov This reaction involves the condensation of an active methylene (B1212753) compound (the dione) with an aldehyde or ketone, typically catalyzed by a weak base like piperidine. nih.gov

The Claisen-Schmidt condensation, a variation of the aldol (B89426) condensation, is another relevant method. It involves the reaction of an enolizable ketone with a non-enolizable aldehyde. For example, 2-acetyl-1,3-indandione can be condensed with an appropriate aldehyde in acetic acid to form a more complex dione structure. nih.gov

Self-condensation reactions of diones can also lead to useful products. Indane-1,3-dione can undergo self-condensation in either acidic or basic conditions to form Bindone, an electron-accepting molecule. nih.gov These condensation strategies are foundational in building the core structures of various cyclic ketones and diones. researchgate.netchemistrytalk.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Propylcyclohexanol |

| 4-n-Propylcyclohexanol |

| p-n-Propylphenol |

| Sodium ethoxide |

| 4-Propylcyclohexanone |

| cis-4-Propylcyclohexanol |

| Chromium trioxide |

| Sulfuric acid |

| Acetone |

| Chromic acid |

| Sodium dichromate |

| Pyridinium chlorochromate (PCC) |

| Sodium hypochlorite |

| Acetic acid |

| Hypochlorous acid |

| Hydrogen peroxide |

| Curcumin |

| Arylidenemalonate |

| Potassium hydroxide |

| Acetoacetanilide |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |

| Indane-1,3-dione |

| Piperidine |

| 2-Acetyl-1,3-indandione |

| Bindone |

| Raney nickel |

| Palladium |

| NAD⁺ (Nicotinamide adenine (B156593) dinucleotide) |

| Glucose dehydrogenase |

Reaction Chemistry and Mechanistic Investigations of 3 Propylcyclohexanone

Reduction Reactions of the Carbonyl Group

The carbonyl group of 3-propylcyclohexanone is a primary site for chemical transformations, with reduction reactions being of particular importance. These reactions convert the ketone to the corresponding propylcyclohexanols, generating stereoisomers whose formation is dependent on the reaction pathway and reagents employed.

Stereoselective Reduction Pathways to Propylcyclohexanols

The reduction of this compound can yield four possible stereoisomers of 3-propylcyclohexanol: cis,cis, cis,trans, trans,cis, and trans,trans. The stereoselectivity of this reduction is a subject of considerable study, as the spatial arrangement of the propyl and hydroxyl groups dictates the physical and chemical properties of the resulting alcohol. The facial selectivity of nucleophilic attack on the carbonyl carbon is influenced by steric and electronic factors. acs.orgpku.edu.cn Small nucleophilic reagents tend to favor axial attack, while bulkier reagents preferentially attack from the equatorial face. acs.org

Transition state theory is often used to predict the stereochemical outcome of these reductions. Factors such as steric hindrance from the propyl group and the cyclohexyl ring, torsional strain in the transition state, and electronic effects all play a role in determining the predominant stereoisomer formed. pku.edu.cn For instance, in the reduction of substituted cyclohexanones, the approach of the hydride reagent is directed by the existing substituents to minimize steric interactions, leading to the preferential formation of one diastereomer over another. proquest.com

Enzymatic Reduction Mechanisms

Enzymatic reductions provide a powerful tool for achieving high stereoselectivity in the synthesis of propylcyclohexanols. Alcohol dehydrogenases (ADHs) are frequently employed for this purpose due to their ability to catalyze the reduction of ketones with high enantio- and diastereoselectivity. mdpi.com The mechanism of these enzymatic reductions typically involves the transfer of a hydride ion from a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), to the carbonyl carbon of the substrate, which is precisely oriented within the enzyme's active site. researchgate.net

One proposed mechanism for the reduction of ketones involves the intermediacy of a disulfide radical anion within the enzyme's active site. For example, in ribonucleotide reductases, a pair of cysteine residues can provide electrons via a disulfide radical anion, which then mediates the reduction. researchgate.net This bio-inspired approach highlights the complex radical mechanisms that can be involved in enzymatic ketone reductions. researchgate.net The active site's topography dictates the facial selectivity of the hydride attack, leading to the formation of a specific stereoisomer of the alcohol.

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis to achieve efficient and targeted molecular transformations. mdpi.comnih.gov This approach is particularly valuable for producing enantiomerically pure compounds that are challenging to obtain through purely chemical or biological methods. mdpi.com In the context of this compound, a chemoenzymatic strategy could involve an initial chemical synthesis of the ketone followed by a highly stereoselective enzymatic reduction to yield a specific isomer of 3-propylcyclohexanol.

For example, a study on the synthesis of cis-4-propylcyclohexanol from 4-propylcyclohexanone (B1345700) utilized a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com This system achieved a complete transformation of the substrate with a high yield and a cis/trans ratio of 99.5:0.5. mdpi.com Such chemoenzymatic cascades harness the selectivity of enzymes while leveraging the scalability of chemical processes, offering a green and efficient route to valuable intermediates. nih.gov This methodology can be applied to access specific stereoisomers of 3-propylcyclohexanol for various applications.

Catalyst Systems for Selective Reduction

A variety of catalyst systems have been developed for the selective reduction of substituted cyclohexanones. These range from metal-organic frameworks (MOFs) to traditional metal-on-carbon catalysts.

The Meerwein-Ponndorf-Verley (MPV) reduction, which uses a sacrificial alcohol as a hydride source, can be catalyzed heterogeneously by MOFs. For instance, the Zr-containing MOF-808 has been shown to be an excellent catalyst for the diastereoselective MPV reduction of substituted cyclohexanones. proquest.com In the case of 3-methylcyclohexanone (B152366), a close structural analog of this compound, MOF-808 facilitates the formation of the thermodynamically stable cis-3-methylcyclohexanol. The pores of the MOF are thought to accommodate the bulkier transition state that leads to this isomer. proquest.com

Palladium on carbon (Pd/C) is another effective catalyst, particularly for the hydrogenation of substituted phenols to the corresponding cyclohexanones and cyclohexanols. The selectivity of these catalysts can be enhanced with promoters. For instance, the addition of potassium (K) and tin (Sn) to a Pd/C catalyst was found to improve the conversion of 4-(4-propylcyclohexyl)phenol and the selectivity towards 4-(4-propylcyclohexyl)cyclohexanone. researchgate.net

Below is a table summarizing the results of the diastereoselective reduction of 3-methylcyclohexanone using MOF-808 as a catalyst.

| Reducing Agent | Conversion (%) | cis-Isomer Selectivity (%) | trans-Isomer Selectivity (%) |

|---|---|---|---|

| Isopropanol (B130326) | >99 | 82 | 18 |

| 2-Butanol | >99 | 68 | 32 |

Enolization and Tautomerization Studies

The presence of α-hydrogens (hydrogens on the carbons adjacent to the carbonyl group) in this compound allows it to undergo enolization, a process that is fundamental to its reactivity.

Keto-Enol Equilibrium in Substituted Cyclohexanones

This compound exists in a dynamic equilibrium between its keto and enol tautomers. cdn-website.com Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and the shifting of a double bond. libretexts.org In the case of this compound, a proton can be removed from either the C2 or C6 position, followed by protonation of the carbonyl oxygen to form the corresponding enol.

Generally, the keto form is significantly more stable and therefore predominates at equilibrium. For acetone, the enol form is present in a minuscule amount (0.001%). libretexts.org However, for cyclohexanone (B45756), the percentage of the enol tautomer is higher. This is because the enol of cyclohexanone has a more substituted double bond, which is a stabilizing factor. libretexts.orgmasterorganicchemistry.com The presence of the propyl group at the 3-position would further influence the stability of the possible enol forms. The formation of an enol with the double bond between C2 and C3 would be a trisubstituted alkene, while an enol with the double bond between C6 and C1 would be a disubstituted alkene. The more substituted alkene is generally more stable. masterorganicchemistry.com

The keto-enol tautomerization is catalyzed by both acids and bases. oregonstate.edu

Base-catalyzed mechanism: A base removes an α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate yields the enol.

Acid-catalyzed mechanism: The carbonyl oxygen is protonated by an acid, making the α-hydrogens more acidic. A weak base (like the solvent) can then remove an α-hydrogen to form the enol. youtube.com

The regioselectivity of enolization in 3-substituted cyclohexanones can be difficult to control through traditional chemical methods, with the potential for dehydrogenation at both the C2-C3 and C5-C6 positions. illinois.edu Enzymatic methods, however, can offer high regioselectivity. nih.gov The α,β-desaturation of cyclohexanones is an endothermic process that typically requires elevated temperatures in chemical syntheses. illinois.edu

Below is a table comparing the pKa values of α-hydrogens in different carbonyl compounds, illustrating the increased acidity compared to a typical alkane.

| Compound Type | Approximate pKa of α-Hydrogen |

|---|---|

| Alkane | ~40-50 |

| Ester | ~23-25 |

| Ketone | ~19-21 |

| Aldehyde | ~16-18 |

Influence of Propyl Group on Tautomeric Preferences

The presence of a propyl group at the third position of the cyclohexanone ring influences the equilibrium between the keto and enol tautomers. In the keto-enol tautomerization of cyclohexanone, a hydrogen atom from an alpha-carbon migrates to the carbonyl oxygen, forming a hydroxyl group, while a double bond is formed between the carbonyl carbon and the alpha-carbon. youtube.com For this compound, two different enol forms can be generated due to the two non-equivalent alpha-carbons at positions 2 and 6.

The equilibrium between these tautomers is sensitive to the solvent and the presence of acid or base catalysts. researchgate.net The alkyl group, being electron-donating, can stabilize the double bond of the enol form through hyperconjugation. Theoretical studies on substituted cyclohexanones suggest that alkyl substituents can influence the stability of the different enolates. acs.org

The relative stability of the two possible enol forms of this compound is determined by the substitution pattern of the double bond. The enol with the double bond between C1 and C6 is a tetrasubstituted alkene, while the enol with the double bond between C1 and C2 is a trisubstituted alkene. Generally, more substituted alkenes are more stable. However, steric interactions between the propyl group and the enol hydroxyl group or solvent molecules can also play a role in determining the predominant tautomer.

Table 1: Possible Enol Tautomers of this compound

| Tautomer | Structure | Double Bond Position | Substitution of Double Bond |

|---|---|---|---|

| Enol A | C1-C2 | Trisubstituted |

Electrophilic and Nucleophilic Reactions at the Cyclohexanone Core

Michael Addition Reactions with this compound Derivatives

The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net To undergo a Michael addition, this compound must first be converted into an α,β-unsaturated derivative, such as 3-propyl-2-cyclohexen-1-one. This can be achieved through various synthetic methods, for instance, by alpha-bromination followed by dehydrobromination.

Once the α,β-unsaturated ketone is formed, it can react with a wide range of Michael donors (nucleophiles) like enolates, amines, and organocuprates. The reaction proceeds via conjugate addition, where the nucleophile attacks the β-carbon of the enone system. The regioselectivity of the Michael addition to asymmetric divinylic compounds is influenced by both electronic and steric factors. rsc.org In the case of 3-propyl-2-cyclohexen-1-one, the propyl group at the 3-position can sterically hinder the approach of the nucleophile to the β-carbon (C3), potentially influencing the stereochemical outcome of the reaction.

Ring-Opening Reactions and Associated Mechanisms

The cyclohexanone ring is generally stable; however, under specific conditions, it can undergo ring-opening reactions. These reactions typically require forcing conditions or specific reagents that can cleave the carbon-carbon bonds of the ring. For instance, the Baeyer-Villiger oxidation of cyclohexanones with peroxy acids leads to the formation of a seven-membered ring lactone, which can be further hydrolyzed to a linear hydroxy carboxylic acid. While specific studies on this compound are not prevalent, the general mechanism would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The regioselectivity of this insertion is influenced by the migratory aptitude of the adjacent carbon atoms.

Another potential pathway for ring-opening involves the cleavage of the C-C bond alpha to the carbonyl group under radical conditions, which can be initiated by thermal or photochemical means. arxiv.org The stability of the resulting biradical intermediate plays a crucial role in the feasibility of such reactions.

Oxidative Transformations of this compound

Radical Oxidation Pathways

The oxidation of cyclohexanones can proceed through radical mechanisms. For example, the oxidation of 4-propylcyclohexanol (B1272916) to 4-propylcyclohexanone involves a radical intermediate. researchgate.net Although this pertains to the 4-isomer, similar principles apply to this compound. The reaction can be initiated by abstracting a hydrogen atom from one of the α-carbons, generating a carbon-centered radical. This radical can then react with an oxidizing agent, such as molecular oxygen or a metal-based oxidant, to form a variety of oxidation products. The presence of the propyl group can influence the site of initial hydrogen abstraction due to its electronic and steric effects.

Electrochemical Oxidation Mechanisms

Electrochemical methods provide a green and efficient way to oxidize organic molecules. The electrochemical oxidation of 4-propylcyclohexanol to 3-propyladipic acid proceeds via the corresponding ketone, 4-propylcyclohexanone. researchgate.net A similar pathway can be envisioned for this compound. The mechanism likely involves the keto-enol tautomerization at the electrode surface. The enol form is more susceptible to oxidation. The oxidation at the nickel oxyhydroxide surface has been proposed to proceed via a radical intermediate. researchgate.net Subsequent oxidation steps and the addition of water can lead to the opening of the cyclohexanone ring and the formation of dicarboxylic acids.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Propylcyclohexanol |

| 4-Propylcyclohexanone |

| 3-Propyladipic acid |

| Cyclohexanone |

| 3-Propyl-2-cyclohexen-1-one |

Formation of Dicarboxylic Acids from Oxidative Cleavage

The oxidative cleavage of cyclic ketones, such as this compound, is a significant transformation that breaks the carbon ring to form linear dicarboxylic acids. This process can be achieved through various oxidative agents and conditions, leading to cleavage on either side of the carbonyl group.

When this compound undergoes oxidative cleavage, the carbon-carbon bond adjacent to the carbonyl group is broken. This can result in two primary dicarboxylic acid products, depending on which C-C bond is cleaved (C1-C2 or C1-C6). The expected major products are 3-propyladipic acid and 2-propyladipic acid.

Research on the oxidation of substituted cyclohexanones provides insight into the likely outcomes for this compound. For instance, the oxidation of 3-methylcyclohexanone with oxygen or air in the presence of a manganese(II) salt catalyst has been shown to yield a mixture of 3-methyl-adipic acid and 2-methyl-adipic acid. cornell.edu This suggests that the cleavage of the C1-C6 bond occurs more readily than the C1-C2 bond. cornell.edu By analogy, the oxidation of this compound would be expected to primarily yield 3-propyladipic acid and 2-propyladipic acid.

Several established methods for the oxidative cleavage of ketones are applicable:

Oxidation with Nitric Acid: This is a traditional and powerful method for oxidizing cyclic ketones and alcohols to dicarboxylic acids. cornell.edu Adipic acid, a major industrial chemical, is produced this way from a mixture of cyclohexanone and cyclohexanol (B46403). cornell.edu

Baeyer-Villiger Oxidation: This reaction converts a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid. scispace.comacs.org The resulting lactone from this compound could then be hydrolyzed to a hydroxy acid, which can be further oxidized to a dicarboxylic acid. The regioselectivity of the Baeyer-Villiger reaction is predictable, with the more substituted carbon atom typically migrating. scispace.comsemanticscholar.org

Ozonolysis: While primarily used for cleaving carbon-carbon double and triple bonds, ozonolysis can also be applied to ketones, though less commonly. acs.orgosti.gov The reaction proceeds through a Criegee intermediate. acs.org

Permanganate (B83412) Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the carbon-carbon bonds of ketones, ultimately yielding carboxylic acids. nih.gov The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired products. nih.gov

The choice of method depends on the desired selectivity, yield, and environmental considerations, as traditional methods like nitric acid oxidation can produce significant greenhouse gas byproducts, such as nitrous oxide. cornell.edu

Combustion Chemistry and Kinetics of Propyl-Substituted Cycloalkanes

Propyl-substituted cycloalkanes, like n-propylcyclohexane, are a significant class of compounds found in conventional transportation fuels, including gasoline, jet fuel, and diesel. semanticscholar.orgaiaa.org Understanding their combustion chemistry is crucial for developing predictive models for engine performance and emissions. This compound emerges as a key intermediate species during the low-temperature oxidation of n-propylcyclohexane.

High-Temperature Oxidation Mechanisms

At high temperatures (typically above 950 K), the combustion of n-propylcyclohexane is dominated by unimolecular decomposition and radical chain reactions involving β-scission. scispace.comresearchgate.net The primary mechanism begins with the abstraction of a hydrogen atom from the n-propylcyclohexane molecule by small radicals (like OH, H, O), forming one of seven possible propyl-cyclohexyl radicals. semanticscholar.orgresearchgate.net

These fuel radicals are unstable at high temperatures and rapidly undergo β-scission, where a C-C bond breaks at the position beta to the radical center. This process leads to the fragmentation of the parent molecule into smaller, more stable species. Key decomposition products from the β-scission of propyl-cyclohexyl radicals include: researchgate.net

Ethylene

Propene

Methylene-cyclohexane

1-Pentene

Below is a table of first-order rate constants for the thermal decomposition of propylcyclohexane (B167486) at various high temperatures. acs.org

| Temperature (°C) | Temperature (K) | Decomposition Rate Constant (s⁻¹) |

| 375 | 648 | 3.66 x 10⁻⁷ |

| 400 | 673 | 1.35 x 10⁻⁶ |

| 425 | 698 | 4.88 x 10⁻⁶ |

| 450 | 723 | 8.63 x 10⁻⁵ |

Low-Temperature Oxidation Pathways

The low-temperature mechanism is initiated by H-atom abstraction from the fuel, similar to the high-temperature pathway. However, at lower temperatures, the resulting propyl-cyclohexyl radicals (R•) primarily react with molecular oxygen (O₂) in an addition reaction to form alkylperoxy radicals (ROO•). researchgate.net These ROO• radicals can then undergo a series of reactions that define the low-temperature oxidation process:

Isomerization: The ROO• radical can isomerize via an internal hydrogen atom abstraction to form a hydroperoxyalkyl radical (•QOOH). nih.gov

Second O₂ Addition: The •QOOH radical can add a second O₂ molecule to form a hydroperoxyalkylperoxy radical (•OOQOOH). chalmers.se

Formation of Ketohydroperoxides (KHPs): The •OOQOOH radical can further isomerize and decompose to form a ketohydroperoxide (KHP) and a hydroxyl radical (•OH). researchgate.netchalmers.se this compound is one of the specific KHP isomers formed during this process.

Chain-Branching: The decomposition of the ketohydroperoxide is a crucial chain-branching step, producing more radicals (typically two •OH radicals) and promoting reactivity, which can lead to autoignition. chalmers.seresearchgate.net

Role of Propylcyclohexanone in Surrogate Fuel Models

Surrogate fuels are mixtures of a few well-characterized hydrocarbon components designed to emulate the physical and chemical properties of real, complex fuels like jet fuel. acs.orgstanford.edu Propylcyclohexane is frequently included in these surrogates to represent the naphthene (cycloalkane) content of the target fuel. cornell.edustanford.edu

The accurate prediction of ignition delay times is a primary goal for surrogate fuel kinetic models. Since ignition, particularly in advanced compression-ignition engines, is governed by low-temperature chemistry, the role of intermediates like this compound is paramount. osti.govmdpi.com

Kinetic models for surrogate fuels must include detailed sub-mechanisms that account for the low-temperature oxidation pathways of each component. semanticscholar.orgmdpi.com The formation and decomposition of ketohydroperoxides, including specific isomers like this compound derived from n-propylcyclohexane, are critical reaction steps that produce the radical pool necessary for chain-branching and autoignition. chalmers.seresearchgate.net The rates of these reactions strongly influence the predicted ignition delay and the NTC behavior of the fuel. aiaa.org

Therefore, detailed studies on the formation and reactivity of cyclic ketones are essential for refining these models. nih.gov By incorporating accurate kinetic parameters for the reactions involving this compound and related species, researchers can develop more robust and predictive surrogate fuel models. These models are indispensable tools for computational fluid dynamics (CFD) simulations used to design more efficient and cleaner combustion engines. mdpi.com

Stereochemical Investigations of 3 Propylcyclohexanone and Its Transformations

Chirality and Enantiomerism of 3-Propylcyclohexanone

This compound is a chiral molecule. Chirality arises from the presence of a stereocenter, which is a carbon atom bonded to four different groups. In the case of this compound, the carbon atom at the third position (C3) of the cyclohexanone (B45756) ring is a stereocenter. This is because it is attached to a hydrogen atom, a propyl group, the C2 carbon of the ring (which is part of a carbonyl group), and the C4 carbon of the ring. Due to this single stereocenter, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-3-propylcyclohexanone and (S)-3-propylcyclohexanone, based on the Cahn-Ingold-Prelog priority rules. The presence of these stereoisomers is crucial in stereochemical investigations as they can exhibit different biological activities and can influence the stereochemical outcome of chemical reactions.

Conformational Analysis of the Cyclohexanone Ring System with a 3-Propyl Substituent

The stereochemistry of this compound is not only defined by its chirality but also by the conformational isomers it can adopt. The flexibility of the cyclohexane (B81311) ring allows it to exist in several conformations, with the chair conformation being the most stable.

Chair Conformations and Inversion Barriers

The cyclohexanone ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. fiveable.me In this conformation, the substituents on the ring can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). fiveable.melibretexts.org Through a process known as ring flip, one chair conformation can interconvert to another, causing the axial substituents to become equatorial and vice versa. fiveable.me For this compound, two chair conformations are in equilibrium with each other. In one conformer, the propyl group is in the axial position, and in the other, it is in the equatorial position. The energy barrier for this ring inversion in substituted cyclohexanes is generally low, allowing for rapid interconversion at room temperature. spcmc.ac.in

A-Values and Steric Interactions of the Propyl Group

The relative stability of the two chair conformations of this compound is determined by the steric interactions of the propyl group with the rest of the ring. Generally, a substituent is more stable in the equatorial position to avoid steric strain caused by 1,3-diaxial interactions. openstax.orgmsu.edu These interactions are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.orgpressbooks.pub

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. masterorganicchemistry.comwikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to greater steric bulk. masterorganicchemistry.comwikipedia.org While the exact A-value for a propyl group may vary slightly depending on the source, it is generally understood to be similar to or slightly larger than that of an ethyl group.

| Substituent | A-Value (kcal/mol) |

|---|---|

| Methyl | 1.70 - 1.74 |

| Ethyl | 1.75 |

| Isopropyl | 2.15 |

| tert-Butyl | ~5.0 |

The propyl group, being larger than a hydrogen atom, will preferentially occupy the equatorial position to minimize these unfavorable steric interactions. pressbooks.pub The conformation with the equatorial propyl group is therefore the more stable and predominant form at equilibrium. openstax.org

Diastereoselective and Enantioselective Synthesis and Reactions

The stereochemistry of this compound plays a critical role in its synthesis and subsequent chemical transformations, particularly in reactions that can generate new stereocenters.

Control of Stereochemistry in Reduction Products

The reduction of the carbonyl group in this compound to a hydroxyl group leads to the formation of 3-propylcyclohexanol. This reaction creates a new stereocenter at the C1 position, resulting in the possibility of forming diastereomers (cis and trans isomers). The stereochemical outcome of this reduction is influenced by the direction of the hydride attack on the carbonyl carbon.

In the more stable chair conformation of this compound, the propyl group is in the equatorial position. The incoming hydride reagent can attack from either the axial or the equatorial face of the carbonyl group. Axial attack generally leads to the formation of the equatorial alcohol, while equatorial attack results in the axial alcohol. The stereoselectivity of the reduction can be controlled by the choice of reducing agent and reaction conditions. For instance, the Luche reduction, which utilizes sodium borohydride (B1222165) in the presence of a cerium(III) chloride, is known for its high selectivity in reducing α,β-unsaturated ketones to allylic alcohols and can also provide stereoselectivity in the reduction of substituted cyclohexanones. mdpi.com The relative size of the hydride reagent and the steric hindrance posed by the propyl group and the ring itself will dictate the preferred trajectory of the nucleophilic attack, thus determining the diastereomeric ratio of the resulting alcohol.

Asymmetric Induction in Michael Additions

This compound can also be involved in reactions that exhibit asymmetric induction, where the existing stereocenter at C3 influences the creation of a new stereocenter elsewhere in the molecule. A notable example is the Michael addition, a versatile carbon-carbon bond-forming reaction. aip.org In an asymmetric Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. If this compound is used as a precursor to a chiral enamine or enolate, its reaction with a Michael acceptor can proceed with high diastereoselectivity.

The development of organocatalysis has provided powerful tools for controlling the stereochemistry of such reactions. thieme-connect.com For instance, chiral primary or secondary amines can catalyze the asymmetric Michael addition of ketones to nitroalkenes, leading to products with high diastereo- and enantioselectivity. nih.gov In the context of this compound, the chiral environment created by the catalyst and the inherent chirality of the ketone would direct the approach of the electrophile, favoring the formation of one diastereomer over the other. This control over stereochemistry is fundamental in the synthesis of complex molecules with multiple stereocenters. beilstein-journals.orgnih.gov

Determination of Enantiomeric Excess in Chiral Derivates

The quantification of enantiomeric excess in chiral derivatives originating from this compound is crucial for evaluating the stereoselectivity of chemical transformations. Researchers employ a variety of analytical techniques, primarily chromatography and spectroscopy, to separate and quantify enantiomers. The choice of method often depends on the physical and chemical properties of the derivative, the required accuracy, and the available instrumentation.

A common strategy involves the conversion of the parent ketone, this compound, into diastereomeric derivatives, which can then be analyzed using standard, non-chiral chromatographic methods. Alternatively, direct separation of enantiomers can be achieved using chiral stationary phases in gas chromatography (GC) and high-performance liquid chromatography (HPLC). Spectroscopic methods, particularly nuclear magnetic resonance (NMR) with chiral resolving agents, also play a significant role.

Detailed Research Findings

While specific research focusing exclusively on the enantiomeric excess determination of a wide range of this compound derivatives is not extensively documented in publicly available literature, the principles can be extrapolated from studies on closely related 3-alkylcyclohexanones and other chiral ketones.

For instance, in the asymmetric reduction of 3-alkylcyclohexanones to their corresponding cyclohexanols, the enantiomeric excess of the resulting chiral alcohol is a key measure of the reaction's success. The determination of this ee is typically accomplished by chiral GC or HPLC. For GC analysis, the alcohol derivatives, such as their acetate (B1210297) or trifluoroacetate (B77799) esters, are often prepared to improve volatility and chromatographic resolution on a chiral stationary phase.

In one hypothetical study investigating the enantioselective reduction of this compound, different chiral catalysts could be screened. The resulting 3-propylcyclohexanol would then be analyzed to determine the enantiomeric excess. The data from such an experiment would be pivotal in identifying the most effective catalyst.

Similarly, derivatization of the ketone with a chiral hydrazine, can create diastereomeric hydrazones. These diastereomers can then be separated and quantified using standard HPLC or NMR, allowing for the indirect determination of the enantiomeric composition of any chiral derivative.

Data from a Hypothetical Enantioselective Reduction Study

To illustrate the application of these methods, the following interactive data table presents hypothetical results from an experiment screening different chiral catalysts for the asymmetric reduction of this compound to 3-propylcyclohexanol. The enantiomeric excess of the product was determined by chiral gas chromatography.

Interactive Data Table: Enantiomeric Excess in the Asymmetric Reduction of this compound

| Catalyst | Ligand | Product Configuration | Enantiomeric Excess (ee %) |

| RuCl₂(PPh₃)₃ | (S)-BINAP | R | 92 |

| RuCl₂(PPh₃)₃ | (R)-BINAP | S | 91 |

| Rh(COD)₂BF₄ | (S,S)-Chiraphos | R | 85 |

| Rh(COD)₂BF₄ | (R,R)-Chiraphos | S | 84 |

| CBS Catalyst | (S)-CBS | R | 98 |

| CBS Catalyst | (R)-CBS | S | 97 |

This table demonstrates how the choice of catalyst and its chiral ligand directly influences both the configuration and the enantiomeric purity of the resulting 3-propylcyclohexanol. Such data is fundamental in the field of asymmetric synthesis.

Another illustrative example could involve the analysis of a diastereomeric derivative. Let's consider the reaction of a racemic mixture of a chiral derivative of this compound with a single enantiomer of a chiral derivatizing agent, for instance, (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid). The resulting diastereomeric esters could be analyzed by ¹H NMR spectroscopy. The relative integration of specific, well-resolved proton signals for each diastereomer would allow for the calculation of the diastereomeric excess, which in this case would be equivalent to the enantiomeric excess of the original derivative.

Interactive Data Table: Hypothetical ¹H NMR Data for Diastereomeric Esters

| Diastereomer | Chemical Shift (ppm) of Diagnostic Proton | Integral Value |

| Diastereomer 1 (from R-enantiomer) | 3.54 | 1.00 |

| Diastereomer 2 (from S-enantiomer) | 3.58 | 0.25 |

From this hypothetical NMR data, the ratio of the diastereomers is 1.00:0.25, which corresponds to a diastereomeric excess (and thus an enantiomeric excess of the starting material) of 60%. These examples underscore the precision required and the methodologies employed in the stereochemical investigation of this compound and its transformations.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the structure and chemical environment of a molecule. For 3-Propylcyclohexanone, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the propyl group to the cyclohexanone (B45756) ring at the C-3 position.

¹H NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key to assigning the protons. The protons on the cyclohexanone ring adjacent to the carbonyl group (C-2 and C-6) are expected to be the most deshielded of the ring protons, appearing further downfield. The proton at the C-3 position, being a methine proton attached to the propyl group, would also have a characteristic chemical shift. The protons of the propyl group would appear in the more shielded, upfield region of the spectrum, with the terminal methyl (CH₃) group being the most shielded.

The splitting patterns, governed by the n+1 rule, are crucial for confirming adjacent protons. For example, the triplet signal for the methyl group of the propyl chain would confirm its proximity to a methylene (B1212753) (CH₂) group. The complexity of the signals for the cyclohexanone ring protons is due to diastereotopicity and complex spin-spin coupling, often resulting in overlapping multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values based on standard chemical shift correlations. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2, H-6 (α to C=O) | 2.2 - 2.5 | Multiplet | 4H |

| H-3 (methine) | 1.8 - 2.1 | Multiplet | 1H |

| H-4, H-5 | 1.4 - 1.9 | Multiplet | 4H |

| Propyl-CH₂ (α to ring) | 1.2 - 1.4 | Multiplet | 2H |

| Propyl-CH₂ (β to ring) | 1.2 - 1.4 | Sextet | 2H |

| Propyl-CH₃ | 0.8 - 1.0 | Triplet | 3H |

¹³C NMR Spectral Analysis for Carbon Framework Characterization

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. In this compound, nine distinct signals are expected. The most deshielded signal, appearing significantly downfield (typically >200 ppm), is unequivocally assigned to the carbonyl carbon (C-1). The carbons of the cyclohexanone ring and the propyl chain appear in the more shielded, aliphatic region of the spectrum. The position of the propyl group at C-3 is confirmed by the chemical shifts of the ring carbons, which differ from those of the 2-propyl or 4-propyl isomers chemicalbook.com.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are estimated values based on standard chemical shift correlations. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | 208 - 212 |

| C-2, C-6 | 40 - 45 |

| C-3 (methine) | 35 - 40 |

| C-4, C-5 | 25 - 35 |

| Propyl-C (α to ring) | 30 - 38 |

| Propyl-C (β to ring) | 18 - 25 |

| Propyl-C (γ, CH₃) | 13 - 15 |

Advanced NMR Techniques for Stereochemical Assignment

While 1D NMR spectra establish the basic structure, 2D NMR techniques are necessary to resolve signal overlap and determine the stereochemistry, particularly the conformational preference (axial vs. equatorial) of the propyl group.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the cyclohexanone ring and along the propyl chain, which is invaluable for assigning the complex multiplets of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the placement of the propyl group at C-3 by observing correlations from the propyl protons to C-3, C-2, and C-4 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is essential for stereochemical and conformational analysis nih.gov. For this compound, a NOESY spectrum could distinguish between the axial and equatorial conformers of the propyl group. For instance, if the propyl group is in an axial position, NOE correlations would be observed between the axial proton on C-3 and the other axial protons on C-5.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns.

GC-MS for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates a mixture into its individual components using gas chromatography, after which each component is analyzed by mass spectrometry. For this compound, GC-MS serves as a primary tool for identification and purity checks nih.gov.

In a GC analysis, this compound would exhibit a characteristic retention time under specific conditions (e.g., column type, temperature program). After elution from the GC column, the compound enters the mass spectrometer, which would confirm its molecular weight as 140.22 g/mol based on the molecular ion peak (M⁺•) at m/z = 140 chemicalbook.com. The purity of a sample is assessed by examining the gas chromatogram; a pure sample would ideally show a single, sharp peak, while impurities would appear as additional peaks at different retention times.

Fragmentation Pathways in Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is characterized by the fragmentation of the molecular ion. The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. The fragmentation of cyclic ketones is dominated by specific pathways, primarily alpha-cleavage and ring-opening reactions libretexts.orgmsu.edu.

Alpha-Cleavage: This is a common fragmentation pathway for ketones, involving the cleavage of a bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavages are possible:

Cleavage of the C1-C2 bond, followed by subsequent reactions, can lead to various fragment ions.

Cleavage of the C1-C6 bond results in an acylium ion.

Loss of the Propyl Group: A prominent fragmentation pathway would be the cleavage of the bond between the cyclohexanone ring and the propyl group (C3-Cα bond), leading to the loss of a propyl radical (•C₃H₇, 43 Da). This would generate a fragment ion at m/z = 97.

Ring-Opening and Rearrangements: The molecular ion can undergo ring-opening, followed by hydrogen rearrangements and further fragmentation. A common fragmentation for cyclohexanones involves the loss of ethene (C₂H₄, 28 Da) or other neutral molecules, leading to characteristic fragment ions.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Identity of Fragment | Fragmentation Pathway |

| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) |

| 112 | [M - C₂H₄]⁺• | Loss of ethene after ring opening |

| 97 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 84 | [C₅H₈O]⁺• | Retro-Diels-Alder type fragmentation |

| 69 | [C₄H₅O]⁺ | Acylium ion from ring cleavage |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present within a molecule. This method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. In the context of this compound, IR spectroscopy provides a definitive means of identifying its key structural features, namely the carbonyl group of the ketone and the hydrocarbon framework of the propyl-substituted cyclohexane (B81311) ring.

The IR spectrum of this compound is characterized by several key absorption bands. The most prominent and diagnostic of these is the strong, sharp peak corresponding to the stretching vibration of the carbonyl (C=O) group. For cyclic ketones such as cyclohexanone and its derivatives, this absorption typically appears in the region of 1715-1705 cm⁻¹. The exact position of this peak can be influenced by the conformation of the ring and the nature of the substituent. qiboch.com

In addition to the carbonyl absorption, the spectrum will exhibit a series of peaks corresponding to the C-H bonds of the cyclohexane ring and the propyl group. The stretching vibrations of the sp³ hybridized C-H bonds are typically observed in the region of 3000-2850 cm⁻¹. Furthermore, the bending vibrations of the CH₂ and CH₃ groups will give rise to characteristic absorptions. For instance, the scissoring vibration of the CH₂ groups in the cyclohexane ring is expected around 1450 cm⁻¹. qiboch.com

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretching | 1715 - 1705 | Strong, Sharp |

| C-H (sp³) | Stretching | 3000 - 2850 | Medium to Strong |

| CH₂ | Scissoring (Bending) | ~1450 | Medium |

| CH₃ | Bending | ~1465 and ~1375 | Medium |

| C-C | Stretching | 1200 - 800 | Weak to Medium |

This interactive table summarizes the key IR absorption bands anticipated for this compound based on the analysis of its constituent functional groups.

Chiral Chromatography for Enantiomer Separation and Quantification

This compound is a chiral molecule, existing as a pair of enantiomers due to the presence of a stereocenter at the third carbon of the cyclohexanone ring. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, can exhibit different biological activities. Consequently, the separation and quantification of the individual enantiomers are of significant importance. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is the most widely employed and effective method for this purpose. nih.gov

The principle of chiral chromatography lies in the differential interaction of the enantiomers with a chiral stationary phase. This results in the formation of transient diastereomeric complexes, leading to different retention times for the two enantiomers and thus enabling their separation. nih.gov The choice of the CSP is critical for achieving successful enantioseparation. For a molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.commdpi.com These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that can lead to good chiral recognition.

In a typical chiral HPLC method for the separation of this compound enantiomers, a column packed with a polysaccharide-based CSP would be employed. The mobile phase would likely consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, like isopropanol (B130326) or ethanol. The precise composition of the mobile phase is optimized to achieve the best balance between resolution and analysis time.

The quantification of the separated enantiomers is typically performed using a UV detector. The area under each peak in the chromatogram is proportional to the concentration of the corresponding enantiomer. This allows for the determination of the enantiomeric excess (ee) or the enantiomeric ratio of a given sample.

The following table provides hypothetical chromatographic data for the enantioseparation of this compound on a chiral stationary phase, illustrating the expected outcome of such an analysis.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |

| (R)-3-Propylcyclohexanone | 8.5 | 15000 | 95 |

| (S)-3-Propylcyclohexanone | 10.2 | 750 | 5 |

This interactive table presents illustrative data from a chiral HPLC analysis, demonstrating the separation and quantification of the enantiomers of this compound.

It is important to note that the development of a specific chiral separation method requires systematic investigation of different chiral stationary phases and mobile phase compositions to achieve optimal resolution and accuracy. mdpi.com The self-disproportionation of enantiomers (SDE) via achiral chromatography is another phenomenon that can, in some cases, be utilized for the optical purification of non-racemic mixtures. rsc.orgucj.org.ua

Computational Chemistry and Theoretical Modeling of 3 Propylcyclohexanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-propylcyclohexanone at the atomic level. Methods such as Density Functional Theory (DFT) are widely employed to predict its three-dimensional structure and the distribution of electrons within the molecule.

The geometry of this compound is primarily defined by its cyclohexane (B81311) ring, which adopts a chair conformation to minimize steric and angle strain. youtube.com The presence of the sp2-hybridized carbonyl carbon slightly flattens the ring in its vicinity compared to cyclohexane. youtube.com The propyl group at the C3 position can exist in either an axial or an equatorial position, leading to two distinct chair conformers. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are used to perform geometry optimization for both conformers to find their lowest energy structures. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis reveals how electrons are distributed, which is key to understanding the molecule's reactivity. The carbonyl group introduces a significant dipole moment due to the high electronegativity of the oxygen atom. Calculations can quantify this dipole moment and map the molecular electrostatic potential (MEP), highlighting the electron-rich (negative) region around the carbonyl oxygen and the electron-poor (positive) region around the carbonyl carbon. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. For a ketone like this compound, the LUMO is typically localized on the C=O π* antibonding orbital, indicating that this site is susceptible to nucleophilic attack.

Table 1: Illustrative Calculated Geometric and Electronic Properties for this compound Conformers (DFT/B3LYP/6-31G)* Note: These values are representative and would be refined by specific high-level calculations.

| Property | Equatorial Conformer | Axial Conformer |

|---|---|---|

| C=O Bond Length (Å) | 1.215 | 1.216 |

| C2-C3-C4 Bond Angle (°) | 111.5 | 112.0 |

| Dipole Moment (Debye) | 2.95 | 3.05 |

| HOMO Energy (eV) | -6.85 | -6.90 |

| LUMO Energy (eV) | -0.25 | -0.23 |

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound, allowing for the identification of reaction pathways and the characterization of transition states. libretexts.orgwikipedia.org This is critical for understanding reaction mechanisms, kinetics, and stereoselectivity. For instance, in the reduction of the ketone group by a hydride reagent, theoretical modeling can elucidate why the attack occurs from a specific face of the molecule. youtube.com

The process begins by identifying the reactants and products on the potential energy surface. Computational algorithms then search for the minimum energy path connecting them. The highest point along this path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to proceed. youtube.com Locating the TS is a critical computational task, confirmed by frequency analysis where the TS structure exhibits exactly one imaginary frequency corresponding to the motion along the reaction coordinate. muni.cz The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter in determining the reaction rate. For reactions like the Norrish type I cleavage, a common photochemical reaction for ketones, modeling can predict the likelihood of ring-opening by calculating the energy barrier on the excited-state potential energy surface. uci.edu

For complex processes like combustion or pyrolysis, a detailed kinetic model comprising hundreds of species and thousands of elementary reactions is necessary. researchgate.net While direct kinetic modeling for this compound is not widely available, models for similar molecules like n-propylcyclohexane and cyclohexane provide a robust framework. acs.orgresearchgate.netmdpi.com

A kinetic model for this compound would be constructed by defining reaction classes and estimating their rate constants. Key reaction pathways at high temperatures would include:

H-atom abstraction: Removal of a hydrogen atom by small radicals (e.g., OH, H) from various positions on the propyl chain and the cyclohexane ring.

β-scission: The cleavage of C-C bonds in the resulting radicals, leading to the formation of smaller, stable molecules (like propene and ethylene) and new radicals. researchgate.net

Ring-opening reactions: Following H-atom abstraction from the ring, subsequent β-scission can lead to the opening of the cyclohexanone (B45756) ring.

Rate constants for these elementary reactions are often determined by analogy to similar, well-studied reactions or calculated using transition state theory with parameters derived from quantum chemical calculations. researchgate.net The entire mechanism is then validated by comparing simulation results against experimental data, such as ignition delay times or species concentration profiles under various conditions. researchgate.netmdpi.com

Table 2: Representative Reaction Classes in a High-Temperature Kinetic Model for this compound

| Reaction Class | Example Reaction | Significance |

|---|---|---|

| Initiation | This compound → C3H7• + •C6H9O | Initial fuel breakdown |

| H-Abstraction | This compound + •OH → P-C9H15O• + H2O | Fuel consumption, radical pool propagation |

| β-Scission (Side Chain) | CH3CH2CH2-C6H9O• → CH3CH2• + CH2=CHC6H9O | Formation of smaller alkyl radicals |

| Ring Opening | •C6H9O → •(CH2)5CO-CH=CH2 | Formation of acyclic species |

| Termination | CH3• + H• → CH4 | Removal of radicals from the system |

Kinetic models are inherently uncertain due to estimations in rate constants and thermodynamic data. Uncertainty quantification (UQ) is a critical step in model development that assesses the reliability of model predictions. capes.gov.brsemanticscholar.org It involves propagating the uncertainties from the input parameters (like activation energies) through the model to determine the uncertainty in the output (like ignition delay time). princeton.edu

Conformational Energy Calculations and Potential Energy Surfaces

The flexibility of the cyclohexane ring and the rotatable propyl group means that this compound can exist in multiple conformations. Computational chemistry is essential for determining the relative energies of these conformers and understanding the dynamics of their interconversion. researchgate.net

The most stable conformations are the two chair forms with the propyl group in either the equatorial or axial position. Due to steric hindrance, specifically 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same side of the ring, the equatorial conformation is generally more stable. study.com The energy difference between the axial and equatorial conformers (the A-value) can be calculated with high accuracy using methods like MP2 or coupled-cluster theory, though DFT often provides a good balance of accuracy and computational cost. researchgate.net For a propyl group, this energy difference is expected to be significant, leading to a strong preference for the equatorial conformer at equilibrium.

The potential energy surface (PES) for ring inversion (the process of one chair form converting to the other) can also be mapped. researchgate.net This process proceeds through higher-energy intermediates, including boat and twist-boat conformations. youtube.com The calculations identify the transition states connecting these structures and determine the energy barriers for inversion, providing insight into the flexibility of the ring system.

Table 3: Hypothetical Relative Energies of this compound Conformers Calculated relative to the most stable conformer (Equatorial-Chair).

| Conformation | Relative Gibbs Free Energy (kcal/mol) | Equilibrium Population at 298 K (%) |

|---|---|---|

| Equatorial-Chair | 0.00 | ~97.1 |

| Axial-Chair | 2.15 | ~2.8 |

| Twist-Boat | ~5.5 | <0.1 |

| Boat (Transition State) | ~6.9 | - |

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are powerful for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. rsc.orgresearchgate.net MD simulations model the explicit interactions between a solute molecule (this compound) and a large number of solvent molecules over time.

MD simulations can provide detailed information on how a solvent influences the properties of this compound. For example, the conformational equilibrium between the axial and equatorial forms can be affected by the polarity of the solvent. A polar solvent might preferentially stabilize the conformer with the larger dipole moment. researchgate.net MD can be used to calculate the free energy difference between the two conformers in a given solvent to predict this effect.

Furthermore, MD simulations can be used to study solvation structure, revealing how solvent molecules arrange themselves around the solute. For this compound in water, one would expect to see water molecules forming hydrogen bonds with the carbonyl oxygen. Simulations can also calculate dynamic properties, such as the diffusion coefficient of this compound in a particular solvent, and can be used to predict macroscopic properties like solubility. rsc.org Mixed-solvent simulations can identify preferential solvation and explore complex solvent environments. nih.gov

Derivatives, Analogues, and Structural Modifications of 3 Propylcyclohexanone

Alkyl-Substituted Cyclohexanone (B45756) Analogues (e.g., 3-Pentylcyclohexanone, 3-Methyl-5-propylcyclohexanone)